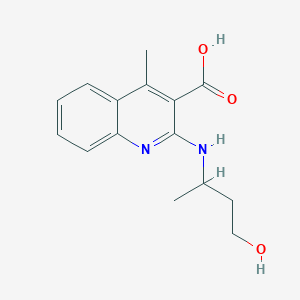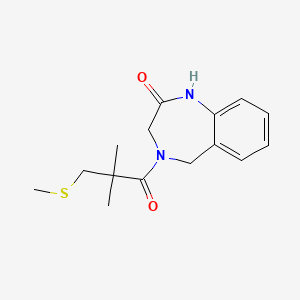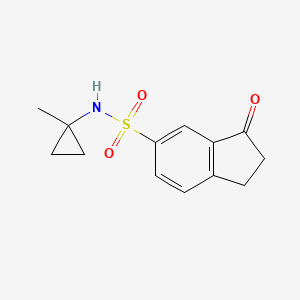
2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid, also known as HMS-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学研究应用
2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines. Furthermore, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The mechanism of action of 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. In addition, this compound has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to reduce the production of inflammatory cytokines by inhibiting the NF-κB pathway. Furthermore, this compound has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid in lab experiments is its high purity and high yield. This allows for accurate and reproducible results. In addition, this compound has been shown to exhibit low toxicity in various cell lines and animal models, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide a better understanding of how this compound exerts its therapeutic effects and may lead to the development of more potent and selective analogs. Another direction is to investigate the efficacy of this compound in animal models of cancer, inflammation, and neurodegenerative disorders. This will provide valuable preclinical data for the development of clinical trials. Finally, the development of new synthesis methods for this compound may lead to the production of larger quantities of the compound, which will facilitate its use in lab experiments and clinical trials.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Its high purity and low toxicity make it a safe and effective compound to use in lab experiments. Further research is needed to fully understand its mechanism of action and identify its molecular targets. However, the potential therapeutic applications of this compound make it a promising candidate for the development of new drugs.
合成方法
The synthesis of 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid involves the condensation of 2-(4-hydroxybutan-2-ylamino)-4-methylquinoline-3-carbaldehyde with an amine, followed by reduction with sodium borohydride. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of this compound.
属性
IUPAC Name |
2-(4-hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9(7-8-18)16-14-13(15(19)20)10(2)11-5-3-4-6-12(11)17-14/h3-6,9,18H,7-8H2,1-2H3,(H,16,17)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUNZGQROGHWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)NC(C)CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7430111.png)

![tert-butyl 3-[4-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B7430125.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-[4-(4-methyl-2-oxo-1,3-oxazolidin-4-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B7430137.png)
![1-[(3S,4R)-3-amino-4-(4-fluorophenyl)pyrrolidin-1-yl]-2-[4-(oxolan-3-ylmethoxy)piperidin-1-yl]ethane-1,2-dione](/img/structure/B7430144.png)
![2-[[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]amino]-2-phenylacetamide](/img/structure/B7430152.png)
![N-(1-hydroxy-4-methylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B7430157.png)
![2-phenyl-N-[4-(propanoylamino)phenyl]-1,3-dioxane-4-carboxamide](/img/structure/B7430164.png)
![4-[3-[[1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl]amino]phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B7430167.png)

![N-[1-(3-fluoropyrazin-2-yl)-2-methylpiperidin-4-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7430172.png)
![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)-[(3,4-difluorophenyl)methyl]amino]acetate](/img/structure/B7430192.png)
![1-[3-[3-(1H-imidazol-2-yl)phenyl]phenyl]sulfonyl-4-methylpiperazine](/img/structure/B7430197.png)
![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)amino]-3-methoxypropanoate](/img/structure/B7430216.png)
